molecular formula C6H5BrF2O B2967501 5-Bromo-2-(difluoromethyl)-3-methylfuran CAS No. 2248328-81-4

5-Bromo-2-(difluoromethyl)-3-methylfuran

Cat. No.: B2967501
CAS No.: 2248328-81-4
M. Wt: 211.006
InChI Key: MKNBZVGDWSAUJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(difluoromethyl)-3-methylfuran is a halogenated furan derivative characterized by a bromine atom at the 5-position, a difluoromethyl group at the 2-position, and a methyl group at the 3-position of the furan ring. The difluoromethyl group enhances metabolic stability and bioavailability compared to non-fluorinated analogs, a common strategy in medicinal chemistry .

Properties

IUPAC Name

5-bromo-2-(difluoromethyl)-3-methylfuran
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrF2O/c1-3-2-4(7)10-5(3)6(8)9/h2,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNBZVGDWSAUJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1)Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(difluoromethyl)-3-methylfuran typically involves the bromination of 2-(difluoromethyl)-3-methylfuran. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually performed at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from commercially available precursors. The process includes halogenation, purification, and crystallization steps to obtain high-purity 5-Bromo-2-(difluoromethyl)-3-methylfuran. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(difluoromethyl)-3-methylfuran undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-(difluoromethyl)-3-methylfuran has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(difluoromethyl)-3-methylfuran involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, leading to various biological effects .

Comparison with Similar Compounds

Data Tables

Table 1. Substituent Effects on Key Properties
Compound Substituents Key Properties Pharmacological Relevance
5-Bromo-2-(difluoromethyl)-3-methylfuran Br (C5), CF₂H (C2), CH₃ (C3) High metabolic stability, moderate polarity Potential lead for CNS drugs
5-Bromo-2,7-dimethyl-3-(3-methylphenylsulfonyl)-1-benzofuran Br, CH₃, SO₂-C₆H₄-CH₃ Strong halogen bonding, high melting point Anticancer agents
3-Methylfuran CH₃ (C3) Volatile, low molecular weight Limited therapeutic use

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